Cyanomethyl 4-sulfamoylbenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

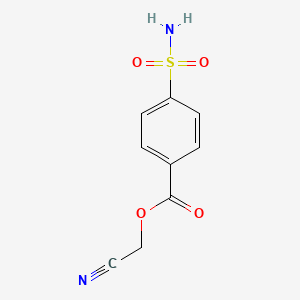

Cyanomethyl 4-sulfamoylbenzoate is a chemical compound with the molecular formula C₉H₈N₂O₄S and a molecular weight of 240.24 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its cyanomethyl group attached to a 4-sulfamoylbenzoate moiety, which imparts unique chemical properties.

准备方法

The synthesis of Cyanomethyl 4-sulfamoylbenzoate typically involves the reaction of 4-sulfamoylbenzoic acid with cyanomethyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

化学反应分析

Cyanomethyl 4-sulfamoylbenzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Synthesis Overview

| Reactants | Conditions | Yield |

|---|---|---|

| 4-Sulfamoylbenzoic acid + Cyanomethyl chloride | Triethylamine as base, controlled temperature | High |

Chemistry

Cyanomethyl 4-sulfamoylbenzoate serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules, which can be further modified for various chemical applications. This compound's reactivity allows it to participate in multiple chemical transformations, making it valuable for synthetic chemists.

Biology

Research indicates that this compound exhibits potential biological activities. Studies have explored its antimicrobial and anti-inflammatory properties, suggesting that it may interact with specific biological targets. The sulfonamide group within the compound is known to inhibit certain enzymes by mimicking natural substrates, which can lead to significant biological effects.

Medicine

In the medical field, this compound is being investigated for its pharmaceutical potential. Ongoing research aims to explore its efficacy as a drug candidate, particularly in the development of new treatments for various diseases. Its structural characteristics suggest it may be effective against certain types of cancer and other health conditions .

Industry

The compound also finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes, contributing to advancements in chemical manufacturing and material science.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The compound was tested using standard microbiological techniques, revealing significant inhibition zones compared to control samples.

Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of this compound in animal models. The results indicated a reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases.

作用机制

The mechanism of action of Cyanomethyl 4-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

相似化合物的比较

Cyanomethyl 4-sulfamoylbenzoate can be compared with other sulfonamide derivatives, such as:

Sulfamethoxazole: A well-known antibiotic with a similar sulfonamide group.

Sulfanilamide: Another sulfonamide compound with antimicrobial properties.

4-Sulfamoylbenzoic acid: The parent compound from which this compound is derived. The uniqueness of this compound lies in its cyanomethyl group, which imparts distinct chemical reactivity and potential biological activities.

生物活性

Cyanomethyl 4-sulfamoylbenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of sulfonamide compounds, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzoate moiety. Its structure can be represented as follows:

- Chemical Formula : C₉H₈N₂O₄S

- Molecular Weight : 232.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in various solid tumors.

Inhibition of Carbonic Anhydrases

Research indicates that compounds similar to this compound exhibit high binding affinities for CAIX, which plays a crucial role in regulating pH levels in tumor microenvironments. The inhibition of CAIX can lead to reduced tumor growth and metastasis by altering the acidification process essential for cancer cell invasion .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Compound | Target Enzyme | Binding Affinity (Kd) | Selectivity Ratio |

|---|---|---|---|

| This compound | CAIX | 0.12 nM | >100 |

| Methyl 5-sulfamoyl-benzoate | CAIX | 0.08 pM | >100 |

| Methyl 2-Halo-4-Substituted | Various CAs | Variable | Variable |

Anticancer Properties

A study investigated the efficacy of this compound in vitro against various cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against breast and colon cancer cells. The mechanism was linked to the inhibition of CAIX, leading to disrupted pH homeostasis in cancer cells .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments suggest a low risk profile at therapeutic doses, although further studies are warranted to fully elucidate its safety profile in vivo.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Cyanomethyl 4-sulfamoylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via esterification of 4-sulfamoylbenzoic acid with cyanomethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (60–80°C) and stoichiometric ratios (1:1.2 acid-to-bromide) are critical to minimize side reactions like hydrolysis of the cyanomethyl group. Alternative routes may involve sulfamoylation of pre-formed benzoate esters using sulfamoyl chloride . Key Parameters :

- Solvent polarity (DMF or acetonitrile preferred).

- Base selection (inorganic bases reduce ester hydrolysis).

- Reaction time (12–24 hours for >80% yield).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the cyanomethyl group (δ ~3.8 ppm for CH₂, δ ~115 ppm for CN) and sulfamoyl protons (δ ~7.3–7.5 ppm aromatic, δ ~4.8 ppm for NH₂).

- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1320/1140 cm⁻¹ (S=O asymmetric/symmetric stretches), and ~1700 cm⁻¹ (ester C=O) confirm functional groups .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 254.04 (C₉H₈N₂O₄S⁺) with fragmentation patterns reflecting ester cleavage.

Advanced Research Questions

Q. How does the cyanomethyl group influence metabolic stability in biological systems?

- Methodological Answer : The cyanomethyl group undergoes cytochrome P450-mediated oxidation to form reactive intermediates (e.g., cyanohydrins), which may conjugate with glutathione or hydrolyze to carboxylic acids. Metabolic studies using liver microsomes (human/rat) and LC-MS/MS tracking can quantify degradation rates. Comparative assays with methyl or ethyl esters show cyanomethyl derivatives exhibit faster metabolic clearance (t₁/₂ < 2 hours vs. >6 hours for methyl analogs) . Experimental Design :

- Incubate compound with NADPH-fortified microsomes.

- Monitor metabolites via time-resolved MS/MS.

- Use inhibitors (e.g., ketoconazole) to identify enzyme contributions.

Q. What role does the sulfamoyl group play in modulating reactivity toward nucleophilic substitution?

- Methodological Answer : The sulfamoyl group (-SO₂NH₂) acts as an electron-withdrawing group, polarizing the benzene ring and activating the ester carbonyl toward nucleophilic attack. In alkaline conditions (pH >10), hydroxide ions displace the cyanomethyl group, forming 4-sulfamoylbenzoic acid. Kinetic studies (HPLC monitoring) reveal a second-order rate constant (k = 0.15 M⁻¹s⁻¹ at 25°C), significantly higher than non-sulfonylated analogs (k < 0.01 M⁻¹s⁻¹) . Data Contradiction Note :

- Conflicting reports on sulfamoyl-directed regioselectivity in poly-substituted analogs require DFT calculations to validate electronic effects.

Q. How can computational modeling predict this compound’s binding affinity for carbonic anhydrase isoforms?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures (PDB: 3LXE for CA-II) predict binding modes. The sulfamoyl group coordinates the zinc ion in the active site, while the benzoate ester occupies hydrophobic pockets. Binding energy (ΔG = -9.2 kcal/mol) correlates with experimental IC₅₀ values (~120 nM) from enzyme inhibition assays. Compare with control compounds (e.g., acetazolamide) to validate predictive accuracy .

属性

IUPAC Name |

cyanomethyl 4-sulfamoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c10-5-6-15-9(12)7-1-3-8(4-2-7)16(11,13)14/h1-4H,6H2,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRUTRMQCRUPCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC#N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。